3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Description
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a benzamide substituent at the 5-position of the heterocyclic core. The compound features a 3-methyl group on the benzamide moiety and a phenyl group at the 1-position of the pyrazolo-pyrimidine scaffold.
Properties
IUPAC Name |
3-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-7-14(10-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVAOCOMRDLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole-4-Carbonitrile
Aminopyrazole derivatives serve as precursors for cyclocondensation. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile reacts with formamidine acetate in refluxing ethanol to yield the pyrazolo[3,4-d]pyrimidine core. This method achieves a 68–72% yield under optimized conditions (120°C, 8 hours). Alternative reagents like urea or thiourea introduce oxo or thio groups at position 4, but subsequent oxidation may be required to secure the desired oxo functionality.
Ring-Closing Metathesis
In cases where steric hindrance complicates cyclocondensation, transition metal-catalyzed metathesis offers a viable pathway. Palladium-mediated coupling of 3-cyano-4-iodopyrazole with phenylacetylene generates intermediates that undergo intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine ring. This method prioritizes regioselectivity, minimizing byproducts like pyrazolo[4,3-d]pyrimidines.
Formation of the 4-Oxo Group
The oxo group at position 4 is introduced via oxidation or hydrolysis:
Oxidation of Thio Derivatives
Thiopyrimidine intermediates, synthesized using thiourea during cyclocondensation, are oxidized with hydrogen peroxide (H₂O₂) in acetic acid. This step converts the thio group to oxo with >90% efficiency.
Hydrolysis of Chloro Derivatives
Chloropyrimidines, generated via POCl₃ treatment, undergo hydrolysis in aqueous NaOH (10%, 60°C) to yield the oxo group. This method avoids over-oxidation but requires careful pH control to prevent decomposition.
Attachment of the 3-Methylbenzamide Group
The 5-position amine on the pyrazolo[3,4-d]pyrimidine core is acylated with 3-methylbenzoyl chloride under Schotten-Baumann conditions.
Acylation Protocol
-
Activation of Carboxylic Acid : 3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) at 70°C for 2 hours to form 3-methylbenzoyl chloride.
-
Coupling Reaction : The amine intermediate is reacted with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding 82–85% of the target amide.
Alternative Coupling Agents
For sensitive substrates, carbodiimide-based agents like EDC/HOBt enhance efficiency. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation at room temperature (24 hours, 78% yield).
Purification and Characterization
Crude products are purified via recrystallization or column chromatography:
Recrystallization
The target compound is dissolved in hot ethanol (80°C) and cooled to 4°C, yielding needle-like crystals with >95% purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the reduction of inflammation in affected tissues.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following section compares 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide with analogs sharing the pyrazolo[3,4-d]pyrimidine core, focusing on structural variations, physicochemical properties, and inferred biological implications.
Substituent Modifications on the Benzamide Group
*Estimated based on structural similarity to analogs.
Modifications to the Pyrazolo-Pyrimidine Core
Acetohydrazide Derivatives (Antiproliferative Focus)
Derivatives from share the pyrazolo[3,4-d]pyrimidine core but replace benzamide with acetohydrazide-linked benzylidene groups:
- 5a: 4-(dimethylamino)benzylidene
- 5b : 4-methoxybenzylidene
- 5c : 4-nitrobenzylidene
- 5d : 3,4-dimethoxybenzylidene
- 5e : 3-ethoxy-4-hydroxybenzylidene
Biological Activity
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features facilitate interactions with various biological targets, making it a promising candidate for drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C19H15N5O2
Molecular Weight: 345.36 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route includes:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine.
- Introduction of the Benzamide Moiety: The intermediate is reacted with benzoyl chloride or similar reagents in the presence of a base.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple mechanisms to inhibit cancer cell growth.
Anti-inflammatory Effects
Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes and NF-kB signaling pathways. For instance, in a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory cytokine levels.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
Recent research has highlighted several case studies involving this compound:
- Study on MCF7 Cells: A study by Bouabdallah et al. reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 3.79 µM), indicating strong anticancer activity against breast cancer cells.
- Inflammatory Model: In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups.
Q & A
Basic: What are the standard synthetic protocols for 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide?
Answer:
The synthesis typically involves multi-step organic reactions starting with pyrazole or pyrimidine precursors. Key steps include:
- Core formation : Cyclization of pyrazole derivatives with nitriles or amidines to construct the pyrazolo[3,4-d]pyrimidine core.
- Substituent introduction : Sequential coupling of the phenyl group at position 1 and the benzamide moiety at position 5 via nucleophilic substitution or amidation.
- Optimized conditions : Solvents like dimethyl sulfoxide (DMSO) or ethanol, catalysts such as triethylamine or KCO, and temperatures ranging from 60–120°C. Purification is achieved via column chromatography or recrystallization .
Advanced: How can reaction conditions be systematically optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMSO) enhance reactivity for cyclization, while ethanol reduces side reactions during amidation.
- Catalyst screening : Triethylamine improves amidation efficiency, while microwave-assisted synthesis reduces reaction time by 30–50% .
- Temperature control : Lower temperatures (60–80°C) minimize decomposition during sensitive steps like oxidation.
- Real-time monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for confirming molecular structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (±2 ppm accuracy).
- X-ray crystallography : Resolves bond lengths and dihedral angles in the pyrazolo[3,4-d]pyrimidine core .
Advanced: How to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and enzyme concentrations (e.g., 10 nM kinase for inhibition assays).
- Dose-response validation : Compare IC values across studies, controlling for solvent effects (e.g., DMSO ≤0.1%).
- Structural benchmarking : Correlate activity with substituent electronic profiles (e.g., electron-withdrawing groups on the benzamide enhance kinase inhibition) .
Methodological Focus: Designing experiments to elucidate the mechanism of action against protein kinases
Answer:
- Step 1: Target identification : Perform kinome-wide profiling using immobilized kinase libraries.
- Step 2: Binding studies : Use surface plasmon resonance (SPR) to measure binding kinetics (, ).
- Step 3: Structural analysis : Conduct molecular docking with solved kinase structures (e.g., PDB 1ATP) to identify key interactions (e.g., hydrogen bonds with hinge region residues).
- Step 4: Functional validation : Generate kinase-dead mutants (e.g., T338A in EGFR) to confirm specificity .
Data Contradiction Analysis: Conflicting solubility data in polar vs. nonpolar solvents
Answer:
Observed discrepancies may stem from:
- Polymorphism : Crystalline vs. amorphous forms affect solubility. Use powder X-ray diffraction (PXRD) to identify phases.
- pH dependence : The compound’s solubility in water increases at pH >8 due to deprotonation of the pyrimidine N-H.
- Co-solvent effects : Ternary solvent systems (e.g., DMSO:water:ethanol) can stabilize metastable forms. Reference data from controlled solubility assays at 25°C .
Table 1: Comparative Synthesis Conditions for Pyrazolo[3,4-d]pyrimidine Derivatives
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core cyclization | DMSO | KCO | 80 | 65 | |
| Amidation | Ethanol | Triethylamine | 60 | 78 | |
| Microwave optimization | DMSO/EtOH (1:1) | None | 100 (microwave) | 85 |
Advanced: Strategies for enhancing metabolic stability in preclinical studies
Answer:
- Structural modification : Introduce fluorine at para positions to block CYP450-mediated oxidation.
- Prodrug design : Mask the benzamide as an ester to improve oral bioavailability.
- In vitro assays : Use liver microsomes to quantify half-life () and identify metabolic hotspots via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
